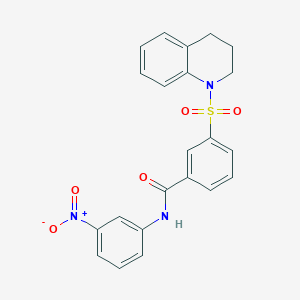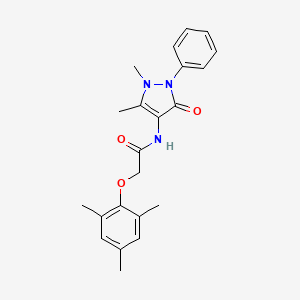
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide
Descripción general
Descripción
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide is a chemical compound with potential applications in scientific research. It is a member of the quinoline family of compounds, which have been widely studied for their diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide is not fully understood, but it is believed to act as a competitive inhibitor of PARP. PARP is an enzyme that plays a role in DNA repair by catalyzing the addition of poly(ADP-ribose) chains to proteins involved in DNA repair. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a low toxicity profile in vitro, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide is its potential as a fluorescent probe for detecting the presence of zinc ions in cells. Another advantage is its potential as an inhibitor of PARP, which could have implications for cancer treatment. However, one limitation is that the mechanism of action is not fully understood, which could hinder further study.
Direcciones Futuras
There are several future directions for the study of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide. One direction is to further investigate its potential as a fluorescent probe for detecting the presence of zinc ions in cells. Another direction is to study its potential as an inhibitor of PARP in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Aplicaciones Científicas De Investigación
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide has potential applications in scientific research as a tool for studying various biological processes. For example, it has been used as a fluorescent probe for detecting the presence of zinc ions in cells. It has also been studied for its potential as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and has been linked to cancer and other diseases.
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c26-22(23-18-9-4-10-19(15-18)25(27)28)17-7-3-11-20(14-17)31(29,30)24-13-5-8-16-6-1-2-12-21(16)24/h1-4,6-7,9-12,14-15H,5,8,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJKLBLBHAMQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[5-({2-[(3-bromo-4-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3550705.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3550719.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3550728.png)
![4-methyl-3-(1-naphthylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3550730.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3550733.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3550744.png)
![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B3550746.png)
![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl 2-methylpropanoate](/img/structure/B3550754.png)
![4-{[(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)amino]carbonyl}phenyl acetate](/img/structure/B3550756.png)
![1-(4-bromobenzoyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3550762.png)


![N-(3-methoxyphenyl)-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3550784.png)